molecular formula C20H18N4O B5697030 1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole

1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole

Cat. No.: B5697030
M. Wt: 330.4 g/mol
InChI Key: ACUDVVJUIWMWPX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole is a synthetic tetrazole derivative of interest in medicinal chemistry and materials science. This compound features a 1H-tetrazole core, a privileged scaffold in drug discovery known for its metabolic stability and ability to act as a bioisostere for carboxylic acids, which can enhance pharmacokinetic properties . The molecule is further substituted with a 2,4-dimethylphenyl group at the 1-position and a naphthalen-2-yloxymethyl group at the 5-position. The naphthalene moiety, a common structural element in fluorescent probes and bioactive molecules, may contribute to unique electronic properties or target binding through pi-pi stacking interactions . This specific molecular architecture suggests potential research applications in developing novel enzyme inhibitors, receptor ligands, or functional organic materials. Researchers can utilize this compound as a key synthetic intermediate or as a building block in constructing more complex molecular architectures. As with many specialized organic compounds, its high lipophilicity, indicated by a calculated LogP, necessitates appropriate handling in laboratory environments . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(naphthalen-2-yloxymethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-7-10-19(15(2)11-14)24-20(21-22-23-24)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUDVVJUIWMWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the tetrazole ring: This can be achieved through the cyclization of an azide with a nitrile or through the reaction of an amine with sodium azide and triethyl orthoformate.

    Attachment of the 2,4-dimethylphenyl group:

    Attachment of the naphthalen-2-yloxy group: This involves the reaction of the tetrazole derivative with a naphthalen-2-yloxy methylating agent under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of 1-Aryl-5-Substituted Tetrazoles

Compound Name Substituents (1-Position) Substituents (5-Position) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4-Chlorophenyl Methyl 142–144 78 IR: 2980 cm⁻¹ (C-H), 1580 cm⁻¹ (C=N)
1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tz 4-Methoxynaphthalen-1-yl Methyl 165–167 65 ¹H NMR: δ 3.85 (s, OCH₃)
1-(2,4-Dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tz 2,4-Dimethylphenyl Naphthalen-2-yloxymethyl Not reported Not reported Limited data
1-(4-Methoxyphenyl)-5-[(4-methoxyphenyl)thio]-1H-tz 4-Methoxyphenyl (4-Methoxyphenyl)thio Not reported Not reported Predicted pKa: 0.22

Key Observations :

  • Aryl Substituents : Electron-withdrawing groups (e.g., Cl in 1-(4’-chlorophenyl)) increase melting points compared to electron-donating groups (e.g., OCH₃ in 1-(4’-methoxynaphthalen-1’-yl)) due to enhanced dipole interactions .
  • Bulkiness : The naphthalen-2-yloxymethyl group in the target compound introduces steric hindrance, which may reduce synthetic yields compared to simpler methyl-substituted analogs (e.g., 78% yield for 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole vs. unreported yields for the target compound) .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: Pyrimidine-containing tetrazoles (e.g., 1-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]ethanone derivatives) exhibit moderate to strong antimicrobial activity, suggesting that the 2,4-dimethylphenyl group in the target compound may confer similar bioactivity .
  • Antiviral Potential: Naphthalenyl-substituted tetrazoles (e.g., 2-alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles) show antirhinoviral activity, implying that the naphthalen-2-yloxy group in the target compound could enhance binding to viral targets .

Stability and Reactivity

  • Acid Sensitivity : Tetrazoles with electron-rich substituents (e.g., 1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)thio]-1H-tz) exhibit lower predicted pKa values (~0.22), indicating increased acidity compared to alkyl-substituted analogs .
  • Thermal Stability : High predicted boiling points (e.g., 522°C for 1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)thio]-1H-tz) suggest that bulky aromatic substituents enhance thermal resilience .

Biological Activity

1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole is a synthetic compound belonging to the tetrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Overview of Tetrazoles

Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in pharmaceuticals, agriculture, and materials science. Their structural properties allow them to interact with various biological targets, making them significant in drug discovery and development.

The synthesis of this compound typically involves the cyclization of an azide with a nitrile or the reaction of an amine with sodium azide and triethyl orthoformate. The compound's unique structure combines a tetrazole ring with a 2,4-dimethylphenyl group and a naphthalen-2-yloxy group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various tetrazole derivatives, this compound demonstrated notable activity against several bacterial strains. For instance:

  • Against Enterococcus faecalis : The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL.
  • Against Candida albicans : It exhibited an MIC of 0.5 µg/mL, outperforming clotrimazole in antifungal screening .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Comparison with Control
Enterococcus faecalis16Cefazolin
Candida albicans0.5Clotrimazole
Microsporum audouinii1Clotrimazole

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against various cancer cell lines including HepG2 (liver), MCF-7 (breast), and HeLa (cervical). The results indicated varying degrees of potency:

  • MCF-7 Cell Line : GI50 = 5.2 µM
  • HeLa Cell Line : GI50 = 8.1 µM
  • HepG2 Cell Line : GI50 values were reported at 6.3 µM and 5.4 µM for different derivatives .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineGI50 (µM)Reference Compound
MCF-75.2Fluorouracil
HeLa8.1Fluorouracil
HepG26.3 / 5.4Fluorouracil

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. Molecular docking studies have suggested that the compound binds effectively to protein targets involved in cellular processes, potentially altering their activity and leading to the observed biological effects .

Comparative Analysis

When compared to similar tetrazole derivatives, this compound's unique combination of functional groups contributes to its distinct chemical and biological properties. For example:

  • Comparison with Other Tetrazoles : Compounds lacking either the naphthalen-2-yloxy or the dimethylphenyl groups exhibited reduced activity levels against both microbial and cancer cell lines.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Formation of the tetrazole ring via cyclocondensation of nitriles with sodium azide in the presence of ammonium chloride .
  • Step 2: Functionalization at the 5-position using nucleophilic substitution. For example, reaction with 2-naphthol derivatives under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the naphthalen-2-yloxy group .
  • Step 3: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Basic: What spectroscopic techniques are critical for structural characterization of this tetrazole derivative?

Methodological Answer:
Key techniques include:

  • 1H^1H-NMR and 13C^{13}C-NMR: To confirm substitution patterns (e.g., integration ratios for dimethylphenyl protons and naphthyloxy methylene protons) .
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns, ensuring purity >95% .
  • X-ray Crystallography: For unambiguous determination of regiochemistry and spatial arrangement (if single crystals are obtainable) .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

  • Halogen Substitution: Replace 2,4-dimethylphenyl with halogenated analogs (e.g., 4-fluorophenyl) to assess electronic effects on enzyme binding .
  • Oxy-Methylene Linker Modification: Substitute naphthalen-2-yloxy with other aryloxy groups (e.g., biphenyloxy) to evaluate steric effects via molecular docking .
  • Tetrazole Ring Bioisosterism: Compare activity against carboxylic acid analogs to determine metabolic stability .
  • In Vitro Assays: Use kinase inhibition (e.g., CDK2) or antimicrobial susceptibility testing to quantify SAR trends .

Advanced: What strategies resolve contradictions in reported biological activity data for tetrazole derivatives?

Methodological Answer:

  • Standardized Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), pH, and cell line passage number to minimize variability .
  • Meta-Analysis: Cross-reference data from PubChem, ChEMBL, and independent studies to identify consensus trends .
  • Counter-Screening: Test compounds against off-target receptors (e.g., σ1 vs. σ2) to confirm selectivity .
  • Dose-Response Curves: Use Hill slopes and IC50_{50} values to distinguish true activity from assay artifacts .

Advanced: How can computational methods guide the design of derivatives with enhanced bioavailability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • LogP Calculations: Optimize lipophilicity (target LogP 2–4) using substituents like trifluoromethyl or methoxy groups .
  • ADMET Prediction Tools: Use SwissADME or ADMETlab to prioritize derivatives with favorable permeability (e.g., Caco-2 > 5 × 106^{-6} cm/s) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reaction Optimization: Transition from batch to flow chemistry for Mitsunobu reactions to improve yield (>80%) and reduce racemization .
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
  • Quality Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

Advanced: How to investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and KiK_i values .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., konk_{on}, koffk_{off}) to validate target engagement .
  • Mutagenesis Studies: Engineer enzyme active-site mutants (e.g., Ala-scan) to identify critical binding residues .

Basic: What analytical methods confirm the absence of regioisomeric impurities in the final product?

Methodological Answer:

  • HPLC-DAD/MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate regioisomers (retention time shifts >1.5 min) .
  • 2D NMR (e.g., NOESY): Detect spatial proximity between naphthyloxy methylene protons and tetrazole protons .

Advanced: How to evaluate the compound’s potential as a fluorescent probe for cellular imaging?

Methodological Answer:

  • Fluorescence Spectroscopy: Measure quantum yield (Φ\Phi) and Stokes shift in PBS vs. DMSO .
  • Confocal Microscopy: Treat live cells (e.g., HeLa) with the compound (1–10 µM) and colocalize with organelle-specific dyes (e.g., MitoTracker) .
  • Photostability Testing: Expose to UV light (365 nm) and track emission intensity decay over time .

Advanced: What in silico tools predict off-target interactions for this tetrazole derivative?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Glide to screen against the PDB’s kinase library .
  • Phylogenetic Analysis: Align target enzyme sequences (e.g., across species) to identify conserved binding pockets .
  • Toxicity Prediction: Apply ProTox-II or admetSAR to flag potential hERG or hepatotoxicity risks .

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